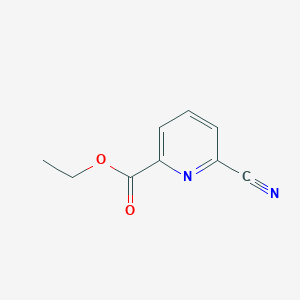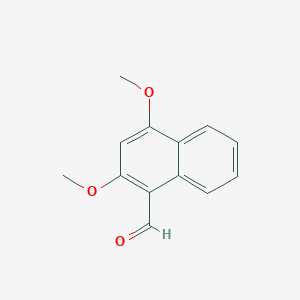
2,4-Dimethoxynaphthalene-1-carbaldehyde
Descripción general
Descripción
2,4-Dimethoxynaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.24 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2,4-Dimethoxynaphthalene-1-carbaldehyde is1S/C13H12O3/c1-15-12-7-13 (16-2)11 (8-14)9-5-3-4-6-10 (9)12/h3-8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2,4-Dimethoxynaphthalene-1-carbaldehyde is a white to yellow solid . The molecular weight of the compound is 216.24 .Aplicaciones Científicas De Investigación
Interactions and Reactions of Peri-Substituted Naphthalenes
Research by Wannebroucq et al. (2016) delved into the reactions between peri-groups in 1-dimethylamino-naphthalene salts, demonstrating a "through space" amide-like behavior facilitated by electron donation from dimethylamino to carbonyl groups. This study provides insights into the reactivity and potential applications of related naphthalene derivatives in synthesizing complex molecular structures (Wannebroucq, Jarmyn, Pitak, Coles, & Wallis, 2016).
Synthesis of dl-Shikonin
The synthesis of dl-Shikonin, a compound of interest for its medicinal properties, has been explored through the vanadium(II)-assisted cross-coupling of 1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde, showcasing the use of dimethoxynaphthalene derivatives in the synthesis of biologically active compounds. This process highlights the role of electrochemical oxidation in forming complex organic molecules (Torii, Akiyama, Yamashita, & Inokuchi, 1995).
Schiff Bases and Metal Complexes
Research by Maher (2018) highlights the synthesis and applications of Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, underscoring the compound's utility in forming complexes with metals. This study emphasizes the role of such derivatives in developing chemosensors and understanding the biological effects of Schiff bases, which can be pivotal in designing fluorescent probes and materials for various scientific applications (Maher, 2018).
Diversity-Oriented Synthesis
Herrera et al. (2016) focused on the versatility of 8-halonaphthalene-1-carbaldehyde structures, including dimethoxynaphthalene derivatives, in diversity-oriented synthesis. Their work showcases the transformation of these structures into a wide array of polycyclic carbo- and heterocycles, contributing to the exploration of chemical space and the synthesis of novel organic compounds (Herrera, Barrio, Ibáñez, Román, Mateu, & Fustero, 2016).
Mecanismo De Acción
Target of Action
Aldehydes and ketones, such as this compound, are known to react with various nucleophiles, including amines and hydrazines .
Mode of Action
2,4-Dimethoxy-1-naphthaldehyde, being an aldehyde, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . In these reactions, the nitrogen acts as the nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a common biochemical reaction . These reactions can influence various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
The compound’s molecular weight (21624 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
The formation of oximes and hydrazones can have various effects, depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of 2,4-dimethoxy-1-naphthaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. The compound is stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and heat .
Propiedades
IUPAC Name |
2,4-dimethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-13(16-2)11(8-14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQTVZVNHYJOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503361 | |
| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75965-84-3 | |
| Record name | 2,4-Dimethoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(Morpholin-4-yl)ethyl]hydroxylamine](/img/structure/B1601286.png)
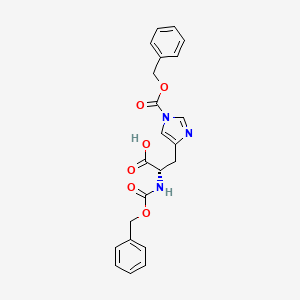

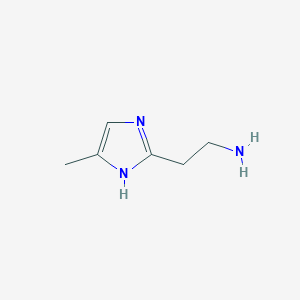

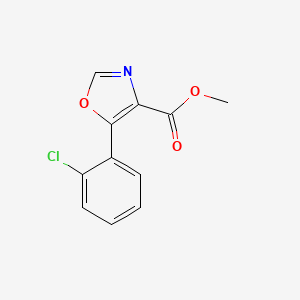

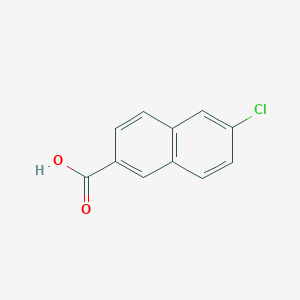
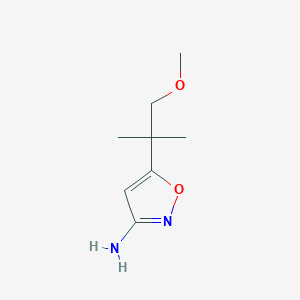

![Methyl 5-methoxybenzo[d]oxazole-2-carboxylate](/img/structure/B1601302.png)
